An In-depth Technical Guide to the Chemical Properties of 4-[(Phenylsulfonyl)amino]butanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-[(Phenylsulfonyl)amino]butanoic Acid
A Note to the Reader: Information on the specific chemical entity 4-[(Phenylsulfonyl)amino]butanoic acid is limited in publicly available scientific literature. This guide has been constructed by leveraging data from closely related analogs and foundational chemical principles to project the probable characteristics of the target molecule. All data derived by analogy are explicitly noted. This document is intended to serve as a directional resource for researchers, scientists, and drug development professionals.
Introduction: A Molecule at the Intersection of Bioactivity
4-[(Phenylsulfonyl)amino]butanoic acid, also known as N-(phenylsulfonyl)-γ-aminobutyric acid (GABA), represents a fascinating structural motif, integrating the well-established pharmacophore of a phenylsulfonamide with the endogenous neurotransmitter GABA. This unique combination suggests a rich potential for biological activity, warranting a deeper exploration of its chemical properties. The phenylsulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticancer agents.[1][2][3] GABA, as the primary inhibitory neurotransmitter in the central nervous system, is a critical molecule in neuroscience research, with its derivatives being explored for various neurological and psychological conditions.[4][5][6] The strategic linkage of these two moieties in 4-[(Phenylsulfonyl)amino]butanoic acid creates a molecule with potential for novel pharmacological profiles, making a thorough understanding of its chemical characteristics essential for any future research and development endeavors.
Physicochemical Properties: A Quantitative Overview
| Property | Projected Value/Information | Source/Basis of Projection |
| Molecular Formula | C₁₀H₁₃NO₄S | Based on structure |
| Molecular Weight | 243.28 g/mol | Based on structure |
| Appearance | Likely a white to off-white solid | Analogy with similar sulfonamides and carboxylic acids.[7][8] |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 100-150 °C | Analogy with structurally similar compounds. For example, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid has a melting point of 138–139 °C.[7] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. | The phenylsulfonyl group imparts hydrophobicity, while the carboxylic acid and sulfonamide groups provide some polarity. |
| pKa | The carboxylic acid proton is expected to have a pKa around 4-5. The sulfonamide proton is weakly acidic, with a pKa likely in the range of 9-11. | Analogy with butanoic acid and benzenesulfonamide derivatives. |
Molecular Structure and Conformation
The structure of 4-[(Phenylsulfonyl)amino]butanoic acid features a flexible butanoic acid chain linked to a rigid phenylsulfonyl group via a sulfonamide bond. X-ray crystallographic studies of related molecules, such as 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, reveal that the backbone can adopt an extended, all-trans configuration.[7] However, significant twists can be observed around the C(methylene)-N(amide) and N(amide)-C(phenyl) bonds.[7][9] It is plausible that 4-[(Phenylsulfonyl)amino]butanoic acid would exhibit similar conformational flexibility, which could be crucial for its interaction with biological targets. The sulfonamide geometry is expected to be trigonal pyramidal at the nitrogen and tetrahedral at the sulfur.
Synthesis and Reactivity
A plausible synthetic route to 4-[(Phenylsulfonyl)amino]butanoic acid would involve the reaction of γ-aminobutyric acid (GABA) with benzenesulfonyl chloride. This is a standard method for the formation of sulfonamides.[10]
Proposed Synthetic Workflow
Caption: Proposed synthesis of 4-[(Phenylsulfonyl)amino]butanoic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve γ-aminobutyric acid in an aqueous solution of a suitable base, such as sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity.
-
Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride to the reaction mixture, possibly dissolved in a co-solvent like dioxane to aid solubility. The reaction should be maintained at a controlled temperature, typically cool to room temperature.
-
Reaction: Stir the mixture vigorously to ensure proper mixing. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is typically acidified with a mineral acid like HCl. This protonates the carboxylate, leading to the precipitation of the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.
Reactivity Profile:
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Sulfonamide Group: The N-H proton is weakly acidic and can be deprotonated with a strong base. The sulfonamide bond is generally stable to hydrolysis.
-
Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the sulfonyl group acting as a meta-director.
Spectroscopic Characterization (Projected)
While specific spectra for 4-[(Phenylsulfonyl)amino]butanoic acid are not available, we can predict the key features based on its structure and data from analogous compounds.[8]
¹H NMR Spectroscopy (Projected)
-
Aromatic Protons: Signals corresponding to the phenyl ring protons would appear in the downfield region, typically between δ 7.5 and 8.0 ppm.
-
Aliphatic Protons: The protons of the butanoic acid chain would appear more upfield. The protons alpha to the carboxylic acid and the sulfonamide nitrogen would be the most deshielded of the aliphatic protons.
-
NH Proton: A broad singlet corresponding to the sulfonamide proton would be expected, and its chemical shift would be concentration and solvent dependent.
-
OH Proton: A very broad singlet for the carboxylic acid proton would be observed at a very downfield chemical shift (typically > δ 10 ppm).
¹³C NMR Spectroscopy (Projected)
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon would resonate at a characteristic downfield chemical shift, likely in the range of δ 170-180 ppm.[8]
-
Aromatic Carbons: Signals for the carbons of the phenyl ring would be observed in the δ 120-140 ppm region.
-
Aliphatic Carbons: The carbons of the butanoic acid chain would appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Projected)
-
O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretch would be expected in the region of 3300-2500 cm⁻¹.
-
N-H Stretch: A peak corresponding to the N-H stretch of the sulfonamide would likely appear around 3300 cm⁻¹.[8]
-
C=O Stretch: A strong absorption for the carboxylic acid carbonyl group should be present around 1700 cm⁻¹.[8]
-
S=O Stretches: Two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group would be expected around 1350 and 1160 cm⁻¹, respectively.
Potential Applications and Significance in Drug Development
The hybrid structure of 4-[(Phenylsulfonyl)amino]butanoic acid makes it a compelling candidate for investigation in several areas of drug development.
-
Neurological Disorders: As a derivative of GABA, it may possess the ability to modulate GABAergic neurotransmission, making it a potential therapeutic for conditions such as anxiety, epilepsy, and neuropathic pain.[5][6]
-
Oncology: The benzenesulfonamide moiety is a key feature of many carbonic anhydrase inhibitors, a class of drugs with applications in cancer therapy.[1][2][11] The butanoic acid tail could be modified to enhance selectivity and potency.
-
Antimicrobial Agents: Sulfonamides are a well-known class of antibiotics. The unique substitution pattern of this molecule could lead to novel antimicrobial properties.[3]
The butanoic acid component also offers a handle for prodrug strategies, where the carboxylic acid could be esterified to improve pharmacokinetic properties such as membrane permeability and bioavailability.
Safety and Handling
Specific toxicity data for 4-[(Phenylsulfonyl)amino]butanoic acid is not available. However, based on related compounds, it should be handled with standard laboratory precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
4-[(Phenylsulfonyl)amino]butanoic acid is a molecule of significant interest due to its hybrid structure, which combines the pharmacologically privileged phenylsulfonamide scaffold with the neuroactive GABA backbone. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be extrapolated from related compounds and fundamental chemical principles. This guide provides a foundational framework for its synthesis, characterization, and potential reactivity. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and explore its biological activity. Such studies will be instrumental in unlocking the therapeutic potential of this and related molecules in the fields of neuroscience, oncology, and infectious diseases.
References
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A series of N-aryl-β-alanine derivatives and diazobenzenesulfonamides containing aliphatic rings were designed, synthesized, and their binding to carbonic anhydrases (CA) I, II, VI, VII, XII, and XIII was studied by the fluorescent thermal shift assay and isothermal titration calorimetry. (2016). Molecules, 21(11), 1486. [Link]
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Tiekink, E. R., & Mun, L. K. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]
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Hussain, B., et al. (2021). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1227. [Link]
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Li, Y., et al. (2022). GABA Regulates Phenolics Accumulation in Soybean Sprouts under NaCl Stress. Antioxidants, 11(3), 478. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4775, 4-Phenylbutyric acid. Retrieved from [Link]
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Caproiu, M. T., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. International Journal of Molecular Sciences, 19(12), 3892. [Link]
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Tiekink, E. R., & Mun, L. K. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Retrieved from [Link]
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A series of substituted 4-amino-benzenesulfonamides / N-acetyl-4-amino-benzenesulfonamide were designed & synthesized keeping in view the structural requirements of pharmacophore and were evaluated for in-silico antimicrobial activity. (2021). ResearchGate. Retrieved from [Link]
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El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1639-1653. [Link]
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Kaushik, M., et al. (2007). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian Journal of Experimental Biology, 45(4), 349-352. [Link]
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A dimethoxy amide chalcone has been synthesized in a two-step reaction. (2021). Molbank, 2021(4), M1284. [Link]
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